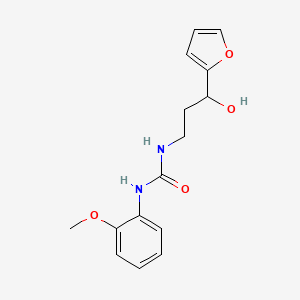

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea

Description

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative characterized by a furan-2-yl group, a hydroxypropyl chain, and a 2-methoxyphenyl substituent. The ortho-methoxy substituent on the phenyl ring may influence steric and electronic interactions in biological systems.

Properties

IUPAC Name |

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-20-13-6-3-2-5-11(13)17-15(19)16-9-8-12(18)14-7-4-10-21-14/h2-7,10,12,18H,8-9H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVFHPYCJIHIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea, a compound with the CAS number 1421441-33-9, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

The molecular formula of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea is , with a molecular weight of 290.31 g/mol. The compound features a furan ring and a methoxyphenyl group that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.31 g/mol |

| CAS Number | 1421441-33-9 |

Anticancer Properties

Research indicates that compounds similar to 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea exhibit significant anticancer properties. A study showed that derivatives of urea compounds demonstrated cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating effective inhibition of cell proliferation.

For example, derivatives with structural similarities showed IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, suggesting that modifications in the urea structure can enhance anticancer activity .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. Similar urea derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, certain compounds were shown to reduce TNF-alpha and IL-6 levels in vitro, indicating a mechanism for anti-inflammatory action .

Study on Antitumor Activity

In a recent study by Xia et al., various urea derivatives were synthesized and screened for antitumor activity. The study highlighted that specific modifications in the urea moiety led to enhanced apoptosis in cancer cells. Notably, one derivative showed an IC50 value of 26 µM against the A549 cell line, indicating significant antitumor potential .

Cytotoxicity Evaluation

Another evaluation focused on the cytotoxic effects of urea derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds similar to our target compound exhibited growth inhibition with IC50 values as low as 0.01 µM, showcasing their potency against breast cancer cells .

The biological activity of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea may be attributed to its ability to interact with key cellular pathways involved in tumor progression and inflammation:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs).

- Induction of Apoptosis : It could promote apoptotic pathways through the activation of caspases.

- Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling, it may reduce the expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea (hereafter referred to as Compound A ) with structurally related urea and piperazine derivatives from the evidence. Key differences in substituents, physicochemical properties, and inferred biological implications are highlighted.

Table 1: Structural and Functional Comparison of Compound A with Analogous Compounds

Key Comparative Insights

Substituent Effects on Solubility: Compound A’s hydroxypropyl and furan groups likely increase hydrophilicity compared to HBK14–HBK19 (phenoxyalkyl chains) and the phenylpropyl analog in . This could enhance aqueous solubility, critical for drug bioavailability .

Steric and Electronic Interactions :

- The ortho -methoxy group in Compound A may introduce steric hindrance, affecting binding to flat enzymatic pockets, whereas para -methoxy () allows for unhindered electronic interactions (e.g., resonance donation) .

- Piperazine in HBK compounds provides a basic nitrogen for salt formation (e.g., hydrochloride salts in ), improving crystallinity and stability .

Metabolic Stability :

- Furan rings (Compound A) are prone to oxidative metabolism, whereas phenyl groups () are more resistant. However, furan’s conjugation may delay degradation compared to aliphatic chains .

Biological Target Compatibility :

- Piperazine derivatives () are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. Compound A’s urea moiety may favor interactions with proteases or kinases .

Research Findings and Limitations

- Evidence Gaps: No direct pharmacological data for Compound A were provided. Comparisons rely on structural analogs and inferred properties.

- Synthetic Challenges : The hydroxypropyl chain in Compound A may complicate synthesis (e.g., regioselective oxidation), unlike the straightforward alkylation in HBK compounds .

- Future Directions : Computational modeling (e.g., docking studies) could predict Compound A’s affinity for urea transporters or enzymes like carbonic anhydrase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.